molecular formula C30H28Cl4N6O6Zn B12510946 Azoic Diazo Component 24 (Salt)

Azoic Diazo Component 24 (Salt)

Cat. No.: B12510946
M. Wt: 775.8 g/mol
InChI Key: LLARVKAOQLUCQI-UHFFFAOYSA-L
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Description

Azoic Diazo Component 24 (Salt) is a chemical compound known for its role in the synthesis of azo dyes. It is also referred to as 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride. This compound is widely used in biochemical research due to its ability to form stable diazonium salts, which are essential intermediates in the production of various dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Azoic Diazo Component 24 (Salt) involves the diazotization of 4-Benzamido-2,5-dimethoxyaniline. This process typically includes the following steps:

    Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Isolation: The resulting diazonium salt is then isolated and purified.

Industrial Production Methods: In industrial settings, the production of Azoic Diazo Component 24 (Salt) follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors, and the diazonium salt is stabilized using zinc chloride .

Chemical Reactions Analysis

Types of Reactions: Azoic Diazo Component 24 (Salt) primarily undergoes azo coupling reactions, where it reacts with various coupling components to form azo dyes. These reactions are a type of electrophilic aromatic substitution.

Common Reagents and Conditions:

    Reagents: Common coupling components include phenols, naphthols, and aromatic amines.

    Conditions: The reactions are typically carried out in mildly acidic or neutral aqueous solutions to maintain the stability of the diazonium salt.

Major Products: The major products of these reactions are azo dyes, which are characterized by their vivid colors. The specific color of the dye depends on the nature of the coupling component used .

Scientific Research Applications

Azoic Diazo Component 24 (Salt) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Azoic Diazo Component 24 (Salt) involves the formation of a diazonium ion, which acts as an electrophile in azo coupling reactions. The diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds. This process is facilitated by the presence of electron-donating groups on the aromatic ring, which enhance the nucleophilicity of the coupling component .

Comparison with Similar Compounds

    Azoic Diazo Component 22 (Salt): Another diazonium salt used in azo dye synthesis.

    Azoic Diazo Component 26 (Salt): Similar in structure and used for similar applications.

Uniqueness: Azoic Diazo Component 24 (Salt) is unique due to its specific substituents, which influence the color and properties of the resulting azo dyes. The presence of benzamido and methoxy groups in its structure provides distinct reactivity and stability compared to other diazonium salts .

Properties

Molecular Formula

C30H28Cl4N6O6Zn

Molecular Weight

775.8 g/mol

IUPAC Name

zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2

InChI Key

LLARVKAOQLUCQI-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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